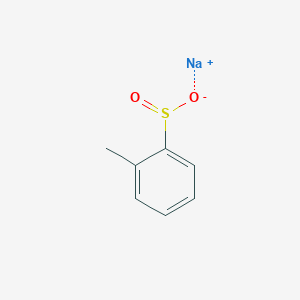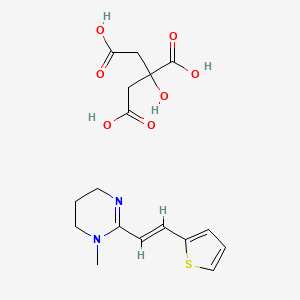
QZ59S-SSS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QZ59S-SSS is a compound known for its potential as an inhibitor of human P-glycoprotein. This property makes it a valuable candidate for improving the efficacy of cancer chemotherapy by overcoming drug resistance mechanisms .
Méthodes De Préparation
The preparation of QZ59S-SSS involves synthetic routes that are typically carried out under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its molecular structure, which includes the elements carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
QZ59S-SSS undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
QZ59S-SSS has several scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of P-glycoprotein and its effects on drug transport and resistance.
Biology: Investigated for its role in modulating cellular processes and drug resistance mechanisms.
Medicine: Explored for its potential to enhance the efficacy of chemotherapy drugs by inhibiting P-glycoprotein, thereby reducing drug efflux from cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance in various diseases .
Mécanisme D'action
QZ59S-SSS exerts its effects by inhibiting the activity of human P-glycoprotein, a membrane protein that pumps drugs out of cells. By binding to the drug-binding sites of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the H and R drug-binding sites within the P-glycoprotein structure .
Comparaison Avec Des Composés Similaires
QZ59S-SSS is unique in its high affinity and specificity for P-glycoprotein compared to other similar compounds. Similar compounds include:
QZ59-RRR: Another enantiomer of QZ59, which exhibits different binding characteristics and inhibition mechanisms.
Hoechst 33342: A fluorescent dye that is also a substrate for P-glycoprotein.
Daunorubicin: An anthracycline antibiotic used in cancer treatment that is also a substrate for P-glycoprotein
This compound stands out due to its competitive inhibition of P-glycoprotein, making it a promising candidate for overcoming drug resistance in cancer therapy.
Propriétés
Numéro CAS |
945624-90-8 |
|---|---|
Formule moléculaire |
C₂₄H₃₀N₆O₃S₃ |
Poids moléculaire |
546.73 |
Synonymes |
6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


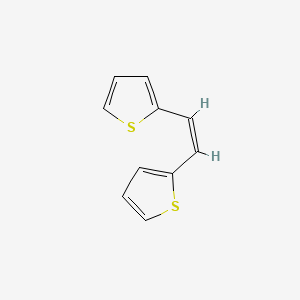
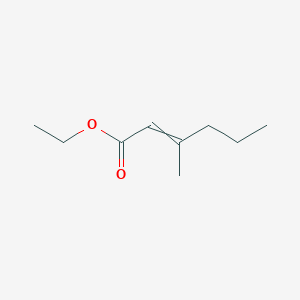
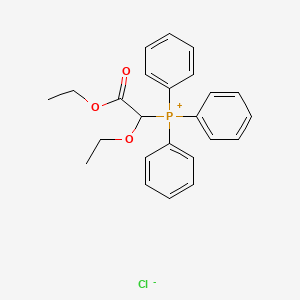
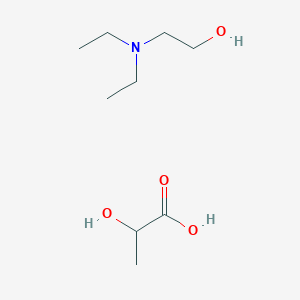

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
